3-Ethoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxypentane is an organic compound with the molecular formula C7H16O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
3-Ethoxypentane can be synthesized through several methods. One common synthetic route involves the reaction of 3-pentanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
3-Ethoxypentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Ethoxypentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in studies involving ether metabolism and its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism by which 3-Ethoxypentane exerts its effects involves its interaction with molecular targets through its ether functional group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in oxidation reactions, the ether oxygen can facilitate the transfer of electrons, leading to the formation of oxidized products .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxypentane can be compared with other ethers such as diethyl ether and ethyl methyl ether. While all these compounds share the ether functional group, this compound has a unique structure with an ethoxy group attached to a pentane chain, which can influence its reactivity and applications. Similar compounds include:
- Diethyl ether
- Ethyl methyl ether
- 3-Ethylpentane
These compounds differ in their molecular structure and physical properties, which can affect their use in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
36749-13-0 |
---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
3-ethoxypentane |
InChI |
InChI=1S/C7H16O/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
BMAINLNHNVARHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.